Cas no 2679831-68-4 (rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate)

Technical Introduction: rac-Benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate is a chiral intermediate featuring a substituted oxolane (tetrahydrofuran) ring with a 4-bromopyrazole moiety and a benzyl carbamate group. Its stereochemistry at the 3R,4S positions makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of biologically active compounds. The bromo-substituted pyrazole enhances reactivity for further functionalization, while the carbamate group offers stability and versatility in derivatization. This compound is well-suited for use in medicinal chemistry research, serving as a building block for targeted drug discovery, especially in kinase inhibitor design and other therapeutic agents requiring precise stereocontrol.
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate structure
2679831-68-4 structure
商品名:rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
CAS番号:2679831-68-4
MF:C15H16BrN3O3
メガワット:366.209842681885
CID:6092970
PubChem ID:165922265

rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • 2679831-68-4
    • rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
    • EN300-28300488
    • インチ: 1S/C15H16BrN3O3/c16-12-6-17-19(7-12)14-10-21-9-13(14)18-15(20)22-8-11-4-2-1-3-5-11/h1-7,13-14H,8-10H2,(H,18,20)/t13-,14+/m0/s1
    • InChIKey: HHRKRPRZZVGDDZ-UONOGXRCSA-N
    • ほほえんだ: BrC1C=NN(C=1)[C@@H]1COC[C@@H]1NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 365.03750g/mol
  • どういたいしつりょう: 365.03750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300488-2.5g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
2.5g
$2745.0 2025-03-19
Enamine
EN300-28300488-1.0g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
1.0g
$1400.0 2025-03-19
Enamine
EN300-28300488-0.5g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
0.5g
$1344.0 2025-03-19
Enamine
EN300-28300488-5.0g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28300488-0.25g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28300488-0.05g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
0.05g
$1176.0 2025-03-19
Enamine
EN300-28300488-10.0g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28300488-0.1g
rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate
2679831-68-4 95.0%
0.1g
$1232.0 2025-03-19

rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate 関連文献

rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamateに関する追加情報

Rac-Benzyl N-[(3R,4S)-4-(4-Bromo-1H-Pyrazol-1-Yl)Oxolan-3-Yl]Carbamate: A Comprehensive Overview

The compound rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, identified by the CAS number 2679831-68-4, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic implications. The molecule's structure incorporates a benzyl group, a carbamate functional group, and a substituted oxolane (tetrahydrofuran) ring system with a 4-bromo-pyrazole moiety. These elements collectively contribute to its distinctive chemical properties and biological activity.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. The presence of the 4-bromo-pyrazole group in this compound suggests potential interactions with specific biological targets, making it a promising candidate for further investigation. Researchers have explored the synthesis of similar compounds using advanced methodologies, including microwave-assisted synthesis and catalytic asymmetric synthesis, which have significantly improved the efficiency and scalability of such processes.

The stereochemistry of the compound, as indicated by the (3R,4S) configuration of the oxolane ring, plays a crucial role in determining its pharmacokinetic properties. Stereoisomers often exhibit vastly different behaviors in biological systems, and this compound's specific configuration may influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Recent advancements in chiral resolution techniques have enabled the precise synthesis of enantiomerically pure compounds, which is essential for understanding their biological activity and optimizing their therapeutic potential.

In terms of application, rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate has been investigated for its potential as a lead compound in drug development. Its structural versatility allows for modifications that could enhance its bioavailability or target specificity. For instance, researchers have explored the substitution of the benzyl group with other aromatic or aliphatic groups to study their effects on binding affinity and pharmacokinetics. These studies are critical for advancing the compound into preclinical testing phases.

The synthesis of this compound involves a multi-step process that typically includes the preparation of intermediates such as benzyl chlorides or bromides and subsequent coupling reactions to form the carbamate linkage. The introduction of the 4-bromo-pyrazole group requires careful planning to ensure regioselectivity and minimize side reactions. Modern synthetic strategies often incorporate protecting group chemistry and transition metal catalysis to achieve high yields and purity levels.

From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and stereochemistry, which are vital for confirming its identity and assessing its quality. Recent advancements in analytical instrumentation have further enhanced our ability to study such complex molecules with unprecedented precision.

In conclusion, rac-benzyl N-[(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-yl]carbamate represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure, coupled with recent research findings on pyrazole derivatives and stereochemical control methods, positions it as a valuable tool in drug discovery efforts. As ongoing studies continue to unravel its full potential, this compound serves as a testament to the power of chemical innovation in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd